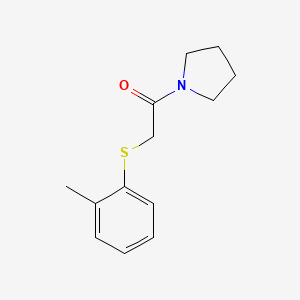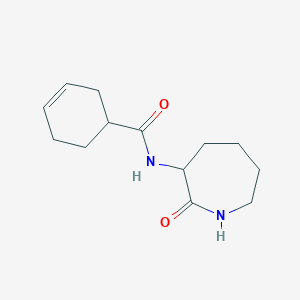
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide, also known as OXA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. OXA is a cyclic amide that contains a seven-membered ring with a carbonyl group and a cyclohexene ring. In
Mechanism of Action
The mechanism of action of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have suggested that N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may inhibit the activity of MMPs by binding to the active site of the enzyme. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may also inhibit the activity of β-lactamases by binding to the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
Biochemical and Physiological Effects:
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, or programmed cell death. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In bacterial cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of β-lactamases, which can confer resistance to antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its potential to inhibit the activity of MMPs and β-lactamases. This can be useful in studying the role of these enzymes in cancer cell invasion and antibiotic resistance. However, one limitation of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is its potential toxicity. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have cytotoxic effects on some normal cells, and its use should be carefully monitored.
Future Directions
There are several future directions for research on N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide. One direction is to study the potential of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide as a lead compound for the development of anticancer and antibacterial agents. Another direction is to study the structure-activity relationship of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs to identify compounds with improved activity and selectivity. Additionally, future research can focus on the development of new synthetic methods for N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs.
Synthesis Methods
The synthesis of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 3-cyclohexene-1-carboxylic acid with N-benzylazepane-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in good yield and purity. Other methods include the reaction of 3-cyclohexene-1-carboxylic acid with N-alkylazepan-2-ones, or the reaction of 3-cyclohexene-1-carboxylic acid with 2-aminooxepane in the presence of a coupling reagent.
Scientific Research Applications
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in drug development. It has been shown to have anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been studied for its potential to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential to inhibit the activity of β-lactamases, which are enzymes that can confer resistance to antibiotics.
properties
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-2,10-11H,3-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAYPOSYANSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
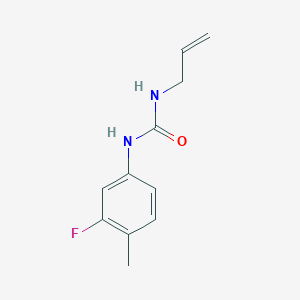

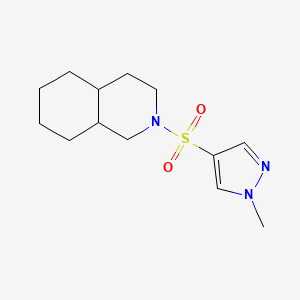


![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
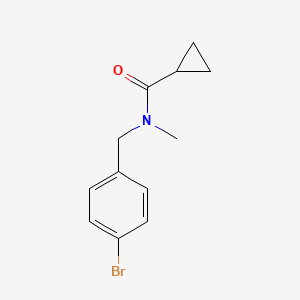
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
